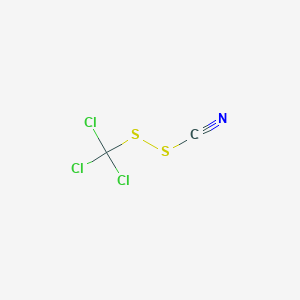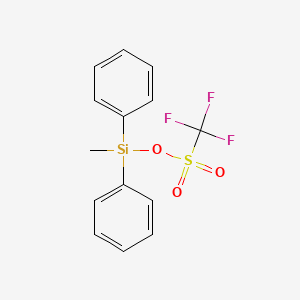
Methyl(diphenyl)silyl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(diphenyl)silyl trifluoromethanesulfonate is an organosilicon compound that features a trifluoromethanesulfonate group attached to a methyl(diphenyl)silyl moiety. This compound is known for its utility in organic synthesis, particularly as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)silyl trifluoromethanesulfonate can be synthesized through the reaction of diphenylmethylsilanol with trifluoromethanesulfonic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:
(C6H5)2SiCH3OH+(CF3SO2)2O→(C6H5)2SiCH3OSO2CF3+CF3SO2OH
Industrial Production Methods
化学反应分析
Types of Reactions
Methyl(diphenyl)silyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound is sensitive to hydrolysis, leading to the formation of diphenylmethylsilanol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include silyl ethers, silyl amines, or silyl thiols.
Hydrolysis Products: The major products of hydrolysis are diphenylmethylsilanol and trifluoromethanesulfonic acid.
科学研究应用
Methyl(diphenyl)silyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the protection of alcohols and amines, facilitating various synthetic transformations.
Polymer Chemistry: The compound can be used in the synthesis of silyl-protected polymers.
Material Science: It is employed in the modification of surfaces to introduce silyl groups, enhancing material properties.
作用机制
The mechanism of action of methyl(diphenyl)silyl trifluoromethanesulfonate primarily involves its role as a silylating agent. The trifluoromethanesulfonate group acts as a good leaving group, allowing the silyl group to be transferred to nucleophiles. This process typically involves the formation of a silyl cation intermediate, which then reacts with the nucleophile.
相似化合物的比较
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with three methyl groups instead of diphenyl and methyl groups.
Methyl trifluoromethanesulfonate: Lacks the silyl group, making it a simpler methylating agent.
Uniqueness
Methyl(diphenyl)silyl trifluoromethanesulfonate is unique due to the presence of both the silyl and trifluoromethanesulfonate groups, which provide distinct reactivity patterns. The diphenyl groups also contribute to its steric properties, influencing its behavior in chemical reactions.
属性
CAS 编号 |
91158-37-1 |
|---|---|
分子式 |
C14H13F3O3SSi |
分子量 |
346.40 g/mol |
IUPAC 名称 |
[methyl(diphenyl)silyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H13F3O3SSi/c1-22(12-8-4-2-5-9-12,13-10-6-3-7-11-13)20-21(18,19)14(15,16)17/h2-11H,1H3 |
InChI 键 |
RMMZVIVQUFAVLE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


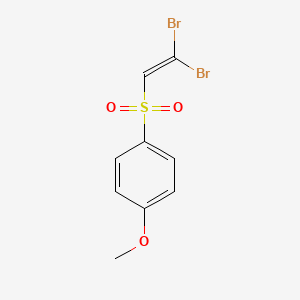

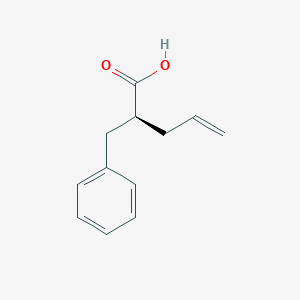



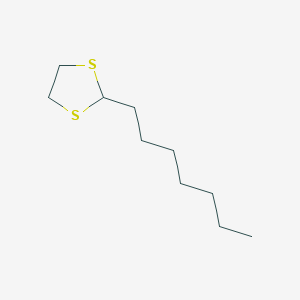
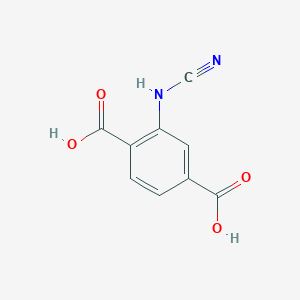

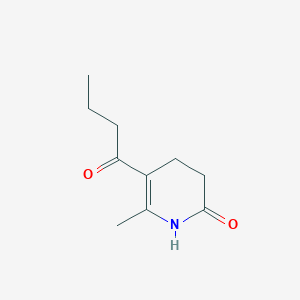
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
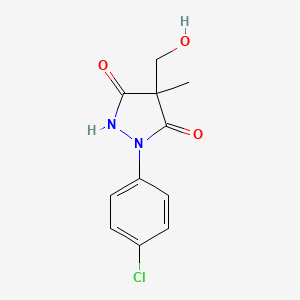
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
